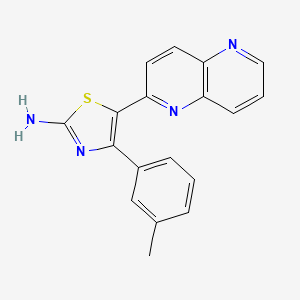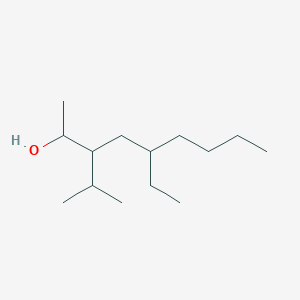
8-Deschloro-8-bromo Loratadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Deschloro-8-bromo Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is identified by the CAS number 130642-60-3 and is known for its role as an impurity in Loratadine production . It is chemically characterized by the substitution of chlorine with bromine at the eighth position on the Loratadine molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Deschloro-8-bromo Loratadine typically involves the bromination of Loratadine. The process begins with Loratadine as the starting material, which undergoes a halogen exchange reaction where the chlorine atom is replaced by a bromine atom. This reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 8-Deschloro-8-bromo Loratadine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group in the molecule can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
8-Deschloro-8-bromo Loratadine has several scientific research applications, including:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for Loratadine and its impurities.
Quality Control: The compound is employed in quality control processes for the production of Loratadine to ensure the absence of impurities.
Pharmaceutical Research: It serves as a model compound in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of Loratadine derivatives.
Chemical Synthesis: The compound is used in synthetic chemistry to explore new reaction pathways and develop novel derivatives.
作用機序
The mechanism of action of 8-Deschloro-8-bromo Loratadine is similar to that of Loratadine. It acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it prevents the allergic response, thereby alleviating symptoms such as itching, sneezing, and runny nose .
類似化合物との比較
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: A major active metabolite of Loratadine with similar antihistamine properties.
8-Deschloro-8-bromo-N-methyl Desloratadine: Another derivative with modifications at different positions.
Uniqueness: 8-Deschloro-8-bromo Loratadine is unique due to the specific substitution of bromine for chlorine at the eighth position, which can influence its chemical properties and reactivity. This uniqueness makes it valuable in research for understanding the structure-activity relationship of Loratadine derivatives.
特性
分子式 |
C22H23BrN2O2 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
ethyl 4-(13-bromo-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H23BrN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
InChIキー |
RSRNVJRXGXNUBR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















